Lys-Gly
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
7563-03-3 |
|---|---|
Molecular Formula |
C8H17N3O3 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-[[(2S)-2,6-diaminohexanoyl]amino]acetic acid |
InChI |
InChI=1S/C8H17N3O3/c9-4-2-1-3-6(10)8(14)11-5-7(12)13/h6H,1-5,9-10H2,(H,11,14)(H,12,13)/t6-/m0/s1 |
InChI Key |
HGNRJCINZYHNOU-LURJTMIESA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)NCC(=O)O)N |
Canonical SMILES |
C(CCN)CC(C(=O)NCC(=O)O)N |
physical_description |
Solid |
Origin of Product |
United States |
Biochemical Pathways of Lysylglycine Metabolism
Enzymatic Biosynthesis of Lysylglycine
The enzymatic synthesis of lysylglycine involves the formation of a peptide bond between L-lysine and glycine (B1666218). This is an anabolic process that requires energy input, typically in the form of adenosine (B11128) triphosphate (ATP), and is catalyzed by specific enzymatic systems.
The direct precursors for the biosynthesis of lysylglycine are its constituent amino acids. The process involves a condensation reaction between these two substrates.
Precursor Substrates:
L-Lysine: An essential amino acid characterized by a primary amino group at the epsilon (ε) position of its side chain.
Glycine: The simplest amino acid, lacking a complex side chain.
The enzymatic machinery responsible for synthesizing such dipeptides generally falls under the category of peptide synthetases or ligases. These enzymes facilitate the formation of the peptide bond, a reaction that is not spontaneous and requires energy. While a specific "lysylglycine synthetase" is not prominently characterized in literature, the synthesis would likely be carried out by an enzyme with ligase activity, possibly a non-ribosomal peptide synthetase (NRPS)-like enzyme or an ATP-grasp enzyme, which are known to catalyze the formation of amide bonds. biorxiv.org
Table 1: Precursor Substrates and Potential Enzymatic System for Lysylglycine Biosynthesis
| Component | Description | Role in Synthesis |
|---|---|---|
| Substrates | ||
| L-Lysine | An essential amino acid with a basic side chain. | Provides the N-terminal residue of the dipeptide. |
| Glycine | The simplest proteinogenic amino acid. | Provides the C-terminal residue of the dipeptide. |
| Energy Source | ||
| ATP | Adenosine triphosphate. | Provides the energy required for peptide bond formation. |
| Enzymatic System | ||
| Peptide Synthetase / Ligase | An enzyme that joins two molecules via a new chemical bond, with the accompanying hydrolysis of a high-energy molecule like ATP. | Catalyzes the condensation of L-lysine and glycine. |
The formation of the peptide bond between lysine (B10760008) and glycine is a condensation reaction that proceeds via a well-understood biochemical mechanism, typically involving two main steps:
Activation of the Carboxyl Group: The reaction is initiated by the activation of the carboxyl group of one of the amino acids, for instance, L-lysine. The enzyme utilizes an ATP molecule to adenylate the carboxyl group, forming a high-energy acyl-adenylate intermediate and releasing pyrophosphate (PPi). This step makes the carboxyl carbon more susceptible to nucleophilic attack.
Nucleophilic Attack and Peptide Bond Formation: The amino group of the second amino acid, glycine, acts as a nucleophile and attacks the activated carbonyl carbon of the L-lysine-AMP intermediate. This attack results in the formation of the peptide bond and the release of adenosine monophosphate (AMP). masterorganicchemistry.commt.com
This two-step process ensures that the thermodynamically unfavorable peptide bond formation is coupled to the energetically favorable hydrolysis of ATP, allowing the reaction to proceed.
The regulation of lysylglycine biosynthesis is intrinsically linked to the availability of its precursors and the activity of the synthesizing enzymes.
Substrate Availability: The primary regulatory control is the intracellular concentration of L-lysine and glycine. The biosynthesis of L-lysine, in particular, is a tightly regulated multi-step pathway in bacteria and plants. nih.gov Key enzymes in the lysine biosynthetic pathway, such as aspartokinase, are subject to feedback inhibition by lysine. kyoto-u.ac.jp When lysine levels are high, it binds to the enzyme and inhibits its activity, thus halting its own production. kyoto-u.ac.jp
Genetic Regulation: In many bacteria, the genes involved in lysine biosynthesis and transport are controlled by a regulatory RNA structure known as a lysine-specific riboswitch. nih.govnih.gov This riboswitch, located in the mRNA leader sequence, can bind directly to lysine. nih.govnih.gov This binding event alters the mRNA structure, leading to the termination of transcription or inhibition of translation, thereby reducing the production of lysine biosynthetic enzymes when the amino acid is abundant. nih.gov Consequently, any synthesis of lysylglycine would be indirectly controlled by these upstream mechanisms that govern the supply of lysine.
Enzyme-Level Regulation: The biosynthetic enzyme itself may be subject to regulation, such as feedback inhibition by the final product, lysylglycine, or other downstream metabolites. libretexts.org Accumulation of the dipeptide could signal a halt in its synthesis by binding to an allosteric site on the enzyme, reducing its catalytic activity. libretexts.org
Elucidation of Reaction Mechanisms for Lysylglycine Formation
Enzymatic Catabolism and Degradation of Lysylglycine
The breakdown of lysylglycine involves the hydrolytic cleavage of the peptide bond, releasing the constituent amino acids, L-lysine and glycine. This process is catalyzed by a class of enzymes known as peptidases.
Peptidases are hydrolytic enzymes that cleave peptide bonds using a molecule of water. atamanchemicals.com They are broadly classified based on their site of action. guidetopharmacology.org
Exopeptidases: These enzymes cleave peptide bonds at the ends of a polypeptide chain. The degradation of a dipeptide like lysylglycine would be carried out by an exopeptidase. Specific types that could act on lysylglycine include:
Aminopeptidases: Cleave the N-terminal amino acid (lysine in this case).
Dipeptidases: Are specific for the hydrolysis of dipeptides.
Endopeptidases: These enzymes cleave peptide bonds within a polypeptide chain and are generally not involved in the degradation of a simple dipeptide. guidetopharmacology.org
The enzymes responsible for lysylglycine degradation belong to various catalytic classes, such as serine peptidases, cysteine peptidases, or metallopeptidases, distinguished by the key catalytic residue or ion in their active site. atamanchemicals.comresearchgate.net While a universally designated "lysylglycine hydrolase" is not defined, various peptidases with broad or specific dipeptidyl activity would be capable of catalyzing this reaction.
Table 2: General Characteristics of Potential Lysylglycine-Degrading Enzymes
| Enzyme Class | Catalytic Mechanism | Potential Role in Lys-Gly Degradation |
|---|---|---|
| Aminopeptidases | Cleave the peptide bond of the N-terminal amino acid from a peptide. | Could hydrolyze lysylglycine by removing the N-terminal lysine. |
| Dipeptidases | Specifically hydrolyze dipeptides into their two constituent amino acid components. | The most likely class of enzymes to efficiently degrade lysylglycine. |
| Metallo-peptidases | Utilize a metal ion (e.g., zinc) in the active site to activate a water molecule for hydrolysis. atamanchemicals.com | Many dipeptidases fall into this category and could cleave the this compound bond. |
| Serine Peptidases | Employ a serine residue as the nucleophile in the active site to attack the peptide carbonyl group. atamanchemicals.com | While common, their specificity is often for larger peptides, but some could potentially act on dipeptides. |
The ability of a peptidase to degrade lysylglycine is determined by its substrate specificity, which arises from the unique three-dimensional structure of its active site. libretexts.org
Substrate Specificity: The active site of a lysylglycine-degrading peptidase forms a binding pocket that is complementary in shape, size, and chemical character to the dipeptide. This pocket must accommodate the bulky, positively charged side chain of the N-terminal lysine and the small, simple structure of the C-terminal glycine. The requirement for a specific fit between the enzyme and its substrate explains the high specificity of most enzymes. libretexts.orgglycodepot.com
Cleavage Mechanism: The fundamental mechanism of cleavage is hydrolysis. A water molecule is utilized to break the peptide bond connecting the lysine and glycine residues. atamanchemicals.com In the case of metallopeptidases, for example, a metal ion in the active site polarizes a water molecule, making it a more potent nucleophile (a hydroxide (B78521) ion). This nucleophile then attacks the carbonyl carbon of the peptide bond. The resulting tetrahedral intermediate is unstable and collapses, leading to the cleavage of the bond and the release of free L-lysine and glycine. atamanchemicals.com
Regulation of Lysylglycine Catabolic Pathways and Enzyme Activity
The catabolism of the dipeptide Lysylglycine begins with its hydrolysis into the constituent amino acids, L-lysine and glycine. This crucial first step is catalyzed by dipeptidases. wikipedia.org Once transported into the cell, or at the cell surface (e.g., the brush border membrane of intestinal or kidney cells), these enzymes cleave the peptide bond. pearson.comresearchgate.net The regulation of Lysylglycine catabolism is therefore a multi-layered process, involving control of its transport into the cell, the activity of dipeptidases, and the regulation of the subsequent metabolic pathways for lysine and glycine.
Once hydrolyzed, the regulation of Lysylglycine catabolism is effectively the regulation of the catabolic pathways of its components.
L-lysine Catabolism: The primary pathway for lysine degradation in many organisms is the saccharopine pathway. The enzymes in this pathway are subject to regulation. For example, lysine-ketoglutarate reductase, a key enzyme, can be subject to feedback inhibition.
Glycine Catabolism: Glycine can be catabolized through several routes, including the glycine cleavage system or conversion to serine by serine hydroxymethyltransferase.
The table below summarizes key enzymes involved in the catabolism of Lysylglycine's constituent amino acids and known regulatory factors.
Regulation of Enzymes in Lysylglycine Catabolic Product Pathways
| Enzyme/Process | Role | Known Regulatory Factors | Reference |
|---|---|---|---|
| Dipeptidases (e.g., Carboxypeptidase M) | Hydrolysis of Lysylglycine into L-lysine and Glycine | Substrate availability; presence of inhibitors or activators. | researchgate.net |
| Lysine-Ketoglutarate Reductase/Saccharopine Dehydrogenase | First two steps in the saccharopine pathway for lysine catabolism. | Feedback inhibition by pathway intermediates. | |
| Glycine Cleavage System | Major pathway for glycine catabolism. | Substrate availability. | |
| Various Metabolic Enzymes (e.g., Malate Dehydrogenase) | Downstream metabolism of products. | Post-translational modification (e.g., acetylation) influenced by cellular energy state (glucose, amino acid levels). | nih.govnih.gov |
Lysylglycine Integration into Cellular Peptide and Protein Turnover Systems
Protein turnover is the dynamic balance between protein synthesis and protein degradation, which allows cells to remodel their proteome in response to internal and external signals. nih.gov Lysylglycine is integrated into this system primarily by serving as a source of amino acids for new protein synthesis. openaccessjournals.com This integration occurs via a sequence of transport, hydrolysis, and incorporation.
First, Lysylglycine is transported from the extracellular environment into the cell. This is predominantly accomplished by oligopeptide transporters like PepT1, a member of the solute carrier family 15 (SLC15A1), which is highly expressed in the brush border membrane of intestinal epithelia. core.ac.uk The absorption of dipeptides via such transporters can be more rapid than the uptake of free amino acids, indicating a distinct and efficient mechanism for their assimilation. wikipedia.org
Once inside the cell, Lysylglycine is rapidly hydrolyzed by cytosolic dipeptidases into its constituent amino acids, L-lysine and glycine. wikipedia.org These amino acids are then released into the intracellular amino acid pool. This pool provides the fundamental building blocks for the synthesis of new proteins by ribosomes in a process called translation. nih.govopenaccessjournals.com
The availability of amino acids from this pool is a critical rate-limiting factor for protein synthesis. By contributing to this pool, Lysylglycine directly supports the synthesis arm of the protein turnover equation. The components of Lysylglycine have specific roles in regulating this process:
Glycine: Studies have shown that glycine can directly stimulate protein synthesis and inhibit protein degradation in intestinal cells. nih.gov This effect is associated with the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and protein synthesis. nih.gov
L-lysine: As an essential amino acid, the availability of lysine is a prerequisite for the translation of proteins that contain it. A deficiency in lysine would halt protein synthesis.
Therefore, the integration of Lysylglycine into cellular turnover is not merely a passive contribution of building blocks. Its hydrolysis products can actively modulate the signaling pathways that govern the rate of protein synthesis, thereby influencing cellular growth and maintenance.
The table below summarizes the key steps and regulatory factors in the integration of Lysylglycine into cellular protein turnover.
Integration of Lysylglycine into Protein Turnover
| Process | Key Molecules | Regulatory Influence | Reference |
|---|---|---|---|
| Cellular Uptake | Peptide Transporter 1 (PepT1/SLC15A1) | Regulated by dietary protein/peptide levels. Uptake can be rate-limiting. | nih.govphysiology.org |
| Hydrolysis | Cytosolic Dipeptidases | Releases L-lysine and Glycine into the intracellular amino acid pool. | wikipedia.org |
| Regulation of Protein Synthesis | mTOR Signaling Pathway | Glycine, a product of hydrolysis, can activate the mTOR pathway, stimulating protein synthesis. | nih.gov |
| Protein Synthesis (Translation) | Ribosomes, mRNA, tRNA | Availability of L-lysine and Glycine from the amino acid pool is essential for the elongation of polypeptide chains. | nih.gov |
Physiological and Biological Roles of Lysylglycine
Lysylglycine as an Intermediate in Central Metabolic Cycles
Lysylglycine is not a direct intermediate within the central metabolic cycles, such as glycolysis or the citric acid (TCA) cycle. Instead, it is properly characterized as an intermediate in protein catabolism. During the digestion or cellular breakdown of proteins, polypeptides are cleaved into smaller peptides and individual amino acids. Lysylglycine is one such dipeptide that can result from the incomplete breakdown of proteins. nih.gov
Once formed, Lysylglycine can be further hydrolyzed by peptidases into its constituent amino acids, L-lysine and glycine (B1666218). The free L-lysine can then enter its specific catabolic pathway. In mammals, the primary route for lysine (B10760008) degradation is the saccharopine pathway, which occurs predominantly in the mitochondria of liver cells. nih.govnih.gov This pathway converts lysine into saccharopine and subsequently into a series of intermediates that ultimately yield acetyl-CoA, which can then enter the citric acid cycle for energy production. nih.govsemanticscholar.org Therefore, Lysylglycine's role is that of a short-lived precursor to the substrates of major metabolic pathways, rather than a core component of the cycles themselves. nih.gov
Role of Lysylglycine in Intracellular Biochemical Signaling Pathways
A direct role for the dipeptide Lysylglycine as a signaling molecule that initiates or modulates intracellular cascades is not well-established in current research literature. However, it plays an important indirect role by serving as a source of amino acids, which are crucial for nutrient-sensing pathways. ontosight.aiembopress.org
The Target of Rapamycin (B549165) (TOR) signaling pathway, in particular, is a master regulator of cell growth, proliferation, and metabolism that responds to the availability of nutrients, especially amino acids. embopress.orgnih.gov Cells utilize various mechanisms to sense amino acid levels, and the influx of these building blocks is a key signal for activating TOR. By being transported into the cell and subsequently hydrolyzed, Lysylglycine provides lysine and glycine, contributing to the intracellular amino acid pool. This availability of amino acids signals nutrient sufficiency to the TOR complex 1 (TORC1), which in turn promotes anabolic processes like protein and lipid synthesis while inhibiting catabolic processes such as autophagy. embopress.orgnih.gov Some dipeptides are known to have cell-signaling effects, and Lys-Gly has been noted for its potential role in cellular signaling, although specific pathways remain to be fully elucidated. nih.govnih.gov
Lysylglycine Involvement in Defined Cellular Processes
The movement of Lysylglycine across biological membranes is a mediated process, facilitated by specific transport proteins. It does not typically occur via simple diffusion due to the charged and hydrophilic nature of the peptide. The primary mechanism for its transport is via the proton-coupled oligopeptide transporter (POT) family, also known as the Solute Carrier 15 (SLC15) family. ontosight.aimdpi.com
This family includes two major transporters:
PEPT1 (SLC15A1): Found predominantly in the apical membrane of intestinal epithelial cells, PEPT1 is responsible for the absorption of dietary di- and tripeptides. It functions as a symporter, coupling the influx of peptides to the electrochemical proton gradient. ontosight.ainih.gov
PEPT2 (SLC15A2): This transporter is located mainly in the kidneys, where it facilitates the reabsorption of peptides from the glomerular filtrate, and is also found in other tissues. ontosight.ainih.gov
The transport of Lysylglycine is an electrogenic process, meaning it involves a net movement of charge across the membrane. nih.gov Studies on the rabbit PEPT1 transporter have determined the kinetic parameters for Lysylglycine transport, highlighting the transporter's affinity for this dipeptide.
Interactive Data Table: Kinetic Parameters of L-Lysylglycine Transport by Rabbit PEPT1 (SLC15A1)
The following table presents the Michaelis-Menten constant (Km), which indicates the substrate concentration at which the transport rate is half of the maximum. Data is shown at different pH values, reflecting the proton-dependent nature of the transporter.
| pH | Km (mM) for L-Lysylglycine |
| 7.5 | 0.78 |
| 8.5 | 1.78 |
| Data sourced from UniProtKB P36836. physiology.org |
There is limited direct evidence from scientific literature defining a specific role for the dipeptide Lysylglycine in either osmoregulation or redox homeostasis.
Osmoregulation: This process involves maintaining the balance of water and solutes. While some amino acids and their derivatives, such as proline and taurine, are known to act as organic osmolytes that help cells adapt to osmotic stress, a similar function for Lysylglycine has not been specifically documented. uni-marburg.de Hormonal control systems are central to osmoregulation, but their interaction with Lysylglycine has not been described. atlanticoer-relatlantique.ca
Redox Homeostasis: This refers to the balance between reactive oxygen species (ROS) and antioxidants. embopress.org Glutathione, a tripeptide of glutamate (B1630785), cysteine, and glycine, is a central molecule in cellular redox control. nih.gov While Lysylglycine contains glycine, one of the components of glutathione, its direct participation in redox buffering or antioxidant defense systems is not established. The free amino acid lysine has been shown to be involved in antioxidant responses, but this function is not directly attributed to the dipeptide form. physiology.org Although one study noted changes in intestinal redox status in the presence of lysyl-glycine, a precise mechanistic role was not detailed. researchgate.net
Lysylglycine Transport Mechanisms Across Biological Membranes
Interspecies and Inter-System Variations in Lysylglycine Metabolism and Function
Significant variations in the metabolism and function of Lysylglycine are observed across different species and even between different tissues within the same organism. These differences arise from variations in both the enzymes that break down the peptide and the proteins that transport it.
Metabolic Pathways: Lysine catabolism itself shows significant interspecies and inter-system variation. In mammals, the saccharopine pathway in the liver is dominant for lysine degradation. nih.gov In contrast, the pipecolate pathway is more prominent in the adult mammalian brain. nih.gov Fungi utilize a completely different route, the α-aminoadipate pathway, for lysine synthesis, where saccharopine is also an intermediate. wikipedia.orgwikipedia.org These fundamental differences in the handling of free lysine imply that the subsequent role and fate of its dipeptide precursor, Lysylglycine, will also vary.
Transport Mechanisms: The expression and substrate specificity of peptide transporters like PEPT1 can differ between species. For instance, studies on fish have shown that there are species-specific differences in the intestinal PEPT1 transporter's response to and uptake of various dipeptides, including Lysylglycine. This suggests that the efficiency of Lysylglycine absorption from the diet and its reabsorption in the kidney can vary significantly among different animals.
Molecular Interactions and Structural Biology of Lysylglycine
Conformational Analysis of Lysylglycine and its Peptide Derivatives
Conformational analysis investigates the different spatial arrangements, or conformers, that a molecule can adopt through the rotation of its single bonds. ic.ac.uk These studies are crucial for understanding how the three-dimensional shape of a molecule influences its physical properties and biological function. nih.gov For peptides like lysylglycine, the conformational landscape is complex, influenced by factors such as the surrounding solvent, pH, and temperature. nih.gov
Spectroscopic techniques, including nuclear magnetic resonance (NMR) and circular dichroism (CD), are powerful tools for elucidating the conformational states of peptides. nih.govmolaid.comnih.gov For instance, NMR can provide detailed information about the distances between atoms and the relative orientations of chemical bonds, allowing for the determination of molecular conformation. mdpi.com CD spectroscopy is particularly useful for identifying secondary structures like alpha-helices and beta-sheets. nih.govnih.gov
Computational methods, such as molecular mechanics and dynamics simulations, complement experimental techniques by providing a theoretical framework to explore the potential energy surfaces of molecules and identify stable conformations. mdpi.com These methods can model how changes in the chemical environment affect the preferred shape of a peptide.
Studies on peptide derivatives, where the basic lysylglycine structure is modified, provide further insights into conformational preferences. For example, replacing a peptide bond with a more flexible CH2-NH group can alter the molecule's ability to form specific structures, such as beta-turns. capes.gov.br The conformational flexibility of lysylglycine and its derivatives is a key determinant of how they interact with other molecules.
Lysylglycine Binding Interactions with Receptor Molecules
The interaction of ligands, such as lysylglycine, with receptor molecules is a cornerstone of many biological processes. This binding is governed by a variety of non-covalent interactions, including hydrogen bonds, ionic interactions, and hydrophobic interactions. fiveable.memicrobenotes.com Molecular docking is a computational technique widely used to predict the preferred binding orientation of a ligand to a receptor and to estimate the strength of the interaction. asiapharmaceutics.infoplos.orgmdpi.com
While specific receptor binding studies for lysylglycine itself are not extensively detailed in the provided results, the principles of ligand-receptor interactions are well-established. For instance, the binding of exendin-4 (B13836491), a peptide that contains lysine (B10760008) residues, to the glucagon-like peptide-1 receptor (GLP-1R) involves both hydrophobic and hydrophilic interactions. thno.org Modification of lysine residues within exendin-4 can impact its binding affinity to the GLP-1R, highlighting the importance of specific amino acid side chains in receptor recognition. thno.org
The concept of a "binding pocket" on a receptor is central to understanding these interactions. This is a specific region on the receptor's surface that is complementary in shape and chemical properties to the ligand. mdpi.com The stability of the ligand-receptor complex is often quantified by the binding energy, with lower values indicating a more stable complex. plos.org
Data from molecular docking studies can provide valuable insights into the potential interactions of lysylglycine with various receptors, even in the absence of direct experimental binding assays.
Molecular Recognition of Lysylglycine by Enzymes and Transport Proteins
The specific recognition of molecules by enzymes and transport proteins is fundamental to metabolism and cellular transport. Enzymes possess an "active site," a region with a unique three-dimensional structure and chemical properties that allows it to bind to a specific substrate molecule. fiveable.memicrobenotes.comjrc.ac.in Two primary models describe this interaction: the "lock and key" model, where the substrate fits perfectly into a rigid active site, and the "induced fit" model, where the active site changes shape upon substrate binding to achieve a better fit. fiveable.memicrobenotes.comjrc.ac.in
While direct studies on the enzymatic processing of lysylglycine were not prominent in the search results, the general principles of enzyme-substrate interaction apply. The binding of a substrate to an active site is mediated by non-covalent interactions and leads to the formation of an enzyme-substrate complex. fiveable.memicrobenotes.com This binding facilitates the chemical reaction by lowering the activation energy. jrc.ac.in
Transport proteins are responsible for moving molecules across cellular membranes. Similar to enzymes, they exhibit specificity for their substrates. For instance, peptide transporters like PepT1 are responsible for the uptake of di- and tripeptides. researchgate.net The interaction between the peptide and the transporter is crucial for its translocation across the membrane. Studies on bacterial peptide transporters have shown that specific structural features, such as an unsubstituted α-amino group, are required for recognition and transport. core.ac.uk
The interaction of glycine (B1666218) transporters, GLYT1 and GLYT2, with proteins like syntaxin (B1175090) 1A demonstrates the complexity of these recognition processes, which can involve physical binding and subsequent regulation of transporter activity. nih.gov
Structural Determinants for Lysylglycine-Mediated Biological Activity
The biological activity of a molecule like lysylglycine is intrinsically linked to its three-dimensional structure. The specific arrangement of its functional groups—the α-amino group, the carboxyl group, and the ε-amino group of the lysine side chain—dictates how it can interact with biological targets. nih.govnih.gov
Research on the lysine riboswitch, an RNA element that regulates gene expression in response to lysine concentration, provides a clear example of how the structural features of a lysine-containing molecule are critical for its biological function. nih.gov These studies show that the riboswitch has a high degree of specificity for lysine, primarily driven by the precise placement of the ε-amino group. nih.gov While tolerant to some modifications of the main chain, bulky additions to the ε-amino group are not well-accommodated, indicating a structurally constrained binding pocket. nih.gov
In the context of larger peptides, the presence and position of lysine residues can be crucial for biological activity. For example, in some proteins, the positive charge on the lysine side chain is essential for maintaining activity. iastate.edu Modification of these lysine residues can lead to a loss of function. iastate.edu Similarly, in the peptide exendin-4, both lysine residues are considered important for its binding affinity to its receptor. thno.org
The biological activity of dipeptides like lysylglycine has been observed in various contexts, such as reversing growth inhibition in certain microorganisms. annualreviews.org While the exact mechanisms are not always fully elucidated, it is clear that the specific sequence and structure of the amino acids are critical for their biological effects. annualreviews.org
Advanced Analytical Methodologies for Lysylglycine Research
Spectroscopic Techniques for Lysylglycine Detection and Quantitative Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy in Lysylglycine Structural Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of molecules like Lysylglycine in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides definitive information about the chemical environment, connectivity, and stereochemistry of the atoms within the dipeptide. organicchemistrydata.org
In a typical NMR experiment, a solution of Lysylglycine is placed in a strong magnetic field. The chemical shift (δ) of each nucleus, reported in parts per million (ppm), is highly sensitive to its local electronic environment. For Lysylglycine, distinct signals are observed for the protons and carbons of the lysine (B10760008) and glycine (B1666218) residues. For instance, the α-protons of each amino acid residue appear at different chemical shifts, and the protons within the lysine side chain (β, γ, δ, and ε) are also distinguishable. nih.govacs.org Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and carbons, confirming the peptide bond linkage between the lysine and glycine units.
The expected NMR chemical shifts for Lysylglycine are influenced by factors like pH and solvent. Based on data for the constituent amino acids and related peptides, a table of predicted chemical shifts can be compiled to aid in spectral assignment. hmdb.calibretexts.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Lysylglycine in D₂O This interactive table provides predicted chemical shift ranges for the different nuclei in Lysylglycine. These values are estimates and can vary based on experimental conditions.
| Atom | Residue | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| α-CH | Lysine | 3.5 - 3.8 | 55 - 58 |
| β-CH₂ | Lysine | 1.7 - 1.9 | 30 - 33 |
| γ-CH₂ | Lysine | 1.3 - 1.5 | 22 - 25 |
| δ-CH₂ | Lysine | 1.5 - 1.7 | 26 - 29 |
| ε-CH₂ | Lysine | 2.8 - 3.1 | 40 - 43 |
| α-CH₂ | Glycine | 3.8 - 4.0 | 42 - 45 |
| C=O | Peptide | - | 170 - 175 |
Mass Spectrometry-Based Approaches for Lysylglycine Profiling and Quantification
Mass spectrometry (MS) is a cornerstone technique for peptide analysis due to its high sensitivity and mass accuracy, enabling both qualitative identification and precise quantification. When coupled with a separation technique like liquid chromatography (LC-MS) or capillary electrophoresis (CE-MS), it allows for the profiling of Lysylglycine even in complex biological matrices. acs.orgnih.gov
The principle of MS involves ionizing the analyte to generate charged molecules and then measuring their mass-to-charge ratio (m/z). For Lysylglycine, electrospray ionization (ESI) is a commonly used soft ionization technique that generates protonated molecular ions, [M+H]⁺.
Tandem mass spectrometry (MS/MS) is crucial for unambiguous identification. In this process, the precursor ion (the protonated Lysylglycine) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions produce a characteristic pattern that serves as a structural fingerprint. The fragmentation of protonated Lysylglycine is well-studied and follows predictable pathways, primarily involving the cleavage of the peptide amide bond to produce b- and y-type ions. researchgate.netacs.org The presence of the basic lysine residue significantly influences the fragmentation, often leading to characteristic neutral losses, such as the loss of ammonia (B1221849) (NH₃) or water (H₂O). nih.gov
Table 2: Major Fragment Ions of Protonated Lysylglycine ([M+H]⁺) in Tandem Mass Spectrometry This interactive table details the primary fragment ions observed during the collision-induced dissociation of Lysylglycine, which are used for its identification.
| Fragment Ion Type | Sequence | Fragmentation Pathway | Observed m/z |
|---|---|---|---|
| Precursor Ion | Lys-Gly | [M+H]⁺ | 204.1 |
| b₁ | Lys | Cleavage of peptide bond | 129.1 |
| y₁ | Gly | Cleavage of peptide bond | 75.1 |
| Immonium Ion | Lys | Side chain fragmentation | 101.1 |
| Internal Fragment | - | Loss of H₂O from precursor | 186.1 |
Source: Data derived from studies on dipeptide fragmentation. researchgate.netnih.gov
Circular Dichroism Spectroscopy for Conformational Insights of Lysylglycine
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. libretexts.org It is an exceptionally valuable tool for investigating the secondary structure and conformational dynamics of peptides and proteins in solution. plos.org
For a small dipeptide like Lysylglycine, the peptide bond itself is a chromophore that becomes optically active within the chiral environment of the molecule. The far-UV CD spectrum (typically 190-250 nm) provides information about the average conformation of the peptide backbone. subr.edu Research on various AX and XA dipeptides (where X and A are different amino acids) reveals that the CD spectrum is sensitive to the conformational populations of structures such as the polyproline II (PPII) helix and extended β-strands. nih.govacs.orgacs.org
The CD spectrum of a dipeptide is characterized by specific electronic transitions of the amide chromophore (n→π* and π→π*). The position, sign, and magnitude of the CD bands are directly related to the dihedral angles (φ and ψ) of the peptide backbone. For example, a strong positive band near 215-220 nm and a negative band near 195 nm are often indicative of a significant population of the PPII conformation, which is a common structure for short, unfolded peptides in aqueous solution. acs.orgacs.org By measuring CD spectra under various conditions (e.g., temperature, pH), researchers can gain insights into the conformational flexibility and preferences of Lysylglycine. Studies have noted that the spectra of dipeptides like Lysylglycine (KG) can differ quantitatively from those of simple alanine-based peptides, indicating that the lysine side chain influences the conformational landscape. nih.gov
Chromatographic Separation Techniques Applied to Lysylglycine Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. jasco-global.com For a polar molecule like Lysylglycine, liquid chromatography and capillary electrophoresis are the methods of choice, providing high-resolution separation from other components in a sample prior to detection.
High-Performance Liquid Chromatography (HPLC) Methodologies for Lysylglycine Isolation
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. jasco-global.comnih.gov It is widely used for the analysis of peptides. Reversed-phase HPLC (RP-HPLC) is the most common mode for peptide separations, including Lysylglycine. renyi.hunih.gov
In RP-HPLC, the separation is based on hydrophobicity. The stationary phase is nonpolar (e.g., silica (B1680970) modified with C18 alkyl chains), and the mobile phase is a polar solvent, typically a mixture of water and an organic solvent like acetonitrile. Peptides are eluted by a gradient of increasing organic solvent concentration; more hydrophobic peptides are retained longer on the column. renyi.hu Due to its polar nature, particularly the charged amino groups of the lysine residue, Lysylglycine is relatively hydrophilic and typically elutes early in a standard RP-HPLC separation.
To enhance retention and improve peak shape for polar compounds like Lysylglycine, ion-pairing agents (e.g., trifluoroacetic acid, TFA) are often added to the mobile phase. Mixed-mode chromatography, which combines reversed-phase and ion-exchange properties on a single column, has also proven effective for separating highly polar compounds like lysine and its oligomers. sielc.comhelixchrom.com
Table 3: Typical HPLC Parameters for Lysylglycine Analysis This interactive table outlines common conditions used for the separation of Lysylglycine and related peptides via HPLC.
| Parameter | Description | Typical Setting |
|---|---|---|
| Column | Stationary Phase | C18 (for RP-HPLC); Mixed-Mode Cation Exchange (for enhanced retention) |
| Particle Size | 3 - 5 µm | |
| Dimensions | 4.6 mm ID x 150-250 mm length | |
| Mobile Phase A | Aqueous Buffer | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Organic Modifier | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | Elution Profile | Linear gradient, e.g., 0-40% B over 20-30 minutes |
| Flow Rate | - | 0.5 - 1.0 mL/min |
| Detection | Wavelength | UV absorbance at 210-220 nm (peptide bond) |
Source: Based on general peptide analysis protocols and specific methods for related compounds. sielc.comhplc.eu
Capillary Electrophoresis (CE) Applications in Lysylglycine Research
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate analytes based on their charge, size, and frictional forces. longdom.org It is particularly well-suited for the analysis of charged and polar molecules like peptides and amino acids, requiring only minuscule sample volumes and offering high efficiency and rapid analysis times. nih.govnih.govlcms.cz
In its most common mode, Capillary Zone Electrophoresis (CZE), analytes are separated based on their charge-to-mass ratio. researchgate.net A fused-silica capillary is filled with a background electrolyte (BGE) buffer, and a high voltage is applied across the capillary. At neutral or acidic pH, Lysylglycine carries a net positive charge due to its two amino groups and will migrate towards the cathode. Its migration time will be distinct from other peptides with different charge-to-mass ratios.
For enhanced sensitivity and specificity, CE is often coupled directly to a mass spectrometer (CE-MS). acs.orgnih.gov This combination is a powerful platform for comprehensive dipeptide profiling and quantification. nih.gov To analyze neutral or similarly charged species, or to separate enantiomers, other CE modes can be employed, such as Micellar Electrokinetic Chromatography (MEKC) or by using chiral selectors in the BGE. creative-proteomics.com Derivatization with a fluorescent tag can also be used to enable highly sensitive detection using laser-induced fluorescence (LIF). nih.gov
Radiochemical and Stable Isotopic Labeling Approaches in Lysylglycine Metabolic Studies
The investigation of the metabolic fate of lysylglycine, including its absorption, distribution, and breakdown, relies heavily on isotopic labeling techniques. These methods involve replacing one or more atoms of the molecule with their isotopic counterparts, which can be either radioactive (radiochemical labeling) or non-radioactive heavy isotopes (stable isotopic labeling). thermofisher.commoravek.com This allows the dipeptide to be traced as it moves through a biological system. moravek.com
Radiochemical labeling introduces a radioactive isotope, such as Carbon-14 (¹⁴C), Tritium (³H), or Sulfur-35 (³⁵S), into the lysylglycine molecule. thermofisher.comtimothyspringer.org The primary advantage of this approach is its high sensitivity, as the decay of the radioisotopes can be detected even at very low concentrations using techniques like liquid scintillation counting or positron emission tomography (PET). thermofisher.comopenmedscience.com For instance, incorporating ¹⁴C-labeled lysine into the synthesis of lysylglycine would allow researchers to track the dipeptide's metabolic pathways and identify any resulting metabolites. openmedscience.com This method is a cornerstone in absorption, distribution, metabolism, and excretion (ADME) studies for many biological molecules. openmedscience.com
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy that utilizes non-radioactive heavy isotopes like Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H). thermofisher.comckisotopes.comchempep.com In this approach, cells or organisms are cultured in media where a natural "light" amino acid is completely replaced by its "heavy" isotopically labeled counterpart. thermofisher.com For studies involving lysylglycine, cells would be grown in a medium containing a heavy version of lysine, such as ¹³C₆-lysine. ckisotopes.comnih.gov The organism's cellular machinery incorporates this labeled lysine into its proteins and peptides, including any endogenously produced or processed lysylglycine. thermofisher.comliverpool.ac.uk
The key advantage of stable isotope labeling is that it does not involve radioactivity, making it safer and more stable for long-term studies. chempep.com The labeled molecules are differentiated from their unlabeled counterparts based on their mass difference using mass spectrometry (MS). thermofisher.comckisotopes.com By mixing a labeled sample with an unlabeled control sample, researchers can achieve highly accurate relative quantification of proteins and peptides, providing precise insights into how the metabolism of lysylglycine changes under different experimental conditions. ckisotopes.com The SILAC method, by labeling the entire proteome in vivo, serves as an ideal standard for quantitative proteomics and prevents variability that can be introduced during sample preparation. ckisotopes.comliverpool.ac.uk
| Isotope Type | Common Isotopes | Detection Method | Key Application in Lysylglycine Research |
| Radiochemical | ¹⁴C, ³H, ³⁵S | Radiometric (e.g., Scintillation Counting, PET) | Tracing metabolic pathways and quantifying distribution in ADME studies. thermofisher.comopenmedscience.com |
| Stable Isotope | ¹³C, ¹⁵N, ²H | Mass Spectrometry (MS) | Quantitative analysis of lysylglycine metabolism and turnover in proteomic studies (e.g., SILAC). thermofisher.comckisotopes.comchempep.com |
Development and Application of Biosensors and Probes for Lysylglycine Detection
While direct biosensors specifically for the continuous monitoring of lysylglycine are not widely documented, the lysylglycine motif has been critically incorporated into the design of sophisticated probes for research and diagnostic imaging. These probes are typically complex molecules designed to bind to a specific biological target, with the lysylglycine component often serving as a specialized linker.
A significant application is in the development of radiolabeled probes for targeting the glucagon-like peptide-1 receptor (GLP-1R), which is highly expressed in insulinomas. thno.orgsnmjournals.org Researchers have synthesized derivatives of exendin-4 (B13836491), a stable GLP-1R agonist, by attaching a chelating agent capable of binding a radiometal for PET or SPECT imaging. thno.orgnih.gov In several of these constructs, a lysylglycine linker (or a variation like Nε-maleoyl-L-lysyl-glycine) is used to connect the exendin-4 peptide to the chelator. thno.orgresearchgate.net
The rationale for using a lysylglycine linker is often to improve the pharmacokinetic properties of the probe. researchgate.net A major challenge with radiometal-labeled peptides is their high accumulation and retention in the kidneys, which can obscure imaging of nearby tissues and increase the radiation dose to the patient. thno.orgnih.gov The lysylglycine linkage can be designed as a substrate for renal enzymes, such as peptidases. researchgate.net The idea is that after the probe accumulates in the kidneys, these enzymes cleave the linker, releasing the radiometal-chelator complex in a form that can be more rapidly excreted from the body, thereby reducing renal radioactivity. researchgate.netnih.gov However, studies have shown variable success, with some lysylglycine-linked exendin-4 probes demonstrating no significant reduction in kidney uptake compared to their directly-linked counterparts. researchgate.net
Beyond radiopharmaceuticals, fluorescent probes incorporating a lysylglycine structure have been developed for in vitro and in vivo research. For example, a fluorescent probe containing a lysylglycine moiety has been synthesized for the identification and quantification of hepatic transporters. google.com These probes can be used in various assays, with detection carried out through methods like image analysis or spectrofluorimetry, to study transporter function in hepatocytes. google.com
| Probe Type | Core Molecule | Lysylglycine Role | Detection Method | Application |
| Radiopharmaceutical | Exendin-4 | Cleavable linker for chelator (e.g., NODAGA) | PET/SPECT Imaging | Imaging of GLP-1R in insulinomas. thno.orgsnmjournals.orgresearchgate.net |
| Fluorescent Probe | N/A | Structural component | Fluorescence Spectroscopy / Microscopy | Studying hepatic transporter activity. google.com |
Computational and Theoretical Studies of Lysylglycine
Molecular Dynamics Simulations of Lysylglycine in Biological Environments
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. digitellinc.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate a trajectory that describes how the positions and velocities of the particles evolve. digitellinc.com This technique is particularly valuable for understanding the conformational dynamics of peptides like lysylglycine in their biological context, typically an aqueous environment. readthedocs.ioresearchgate.net
MD simulations can reveal the ensemble of conformations that lysylglycine adopts in solution, providing information on the flexibility of its backbone and side chains. chemrxiv.org The simulations track the interactions between the dipeptide and surrounding water molecules, elucidating its solvation structure and the lifetime of hydration shells around its charged and polar groups. readthedocs.ioelifesciences.org For instance, studies on similar small molecules like glycine (B1666218) have shown that they can form dynamic clusters in aqueous solutions, with configurations that change over hundreds of picoseconds. readthedocs.ioresearchgate.net Although specific MD studies on lysylglycine are not extensively documented in publicly available literature, the principles derived from simulations of glycine and other peptides are directly applicable. readthedocs.iolhasalimited.orgmdpi.com Such simulations would be crucial for understanding how lysylglycine's structure fluctuates, which in turn governs its ability to interact with biological receptors and enzymes.
The setup for a typical MD simulation of a dipeptide like lysylglycine in an aqueous environment involves several key parameters. These parameters define the physical model and the conditions of the simulation.
| Parameter | Typical Value/Choice | Description |
|---|---|---|
| Force Field | AMBER, CHARMM, GROMOS, OPLS | A set of empirical energy functions and parameters used to calculate the potential energy of the system. The choice depends on the molecule type and desired properties. elifesciences.org |
| Water Model | TIP3P, SPC/E, TIP4P | A simplified model to represent water molecules in the simulation, balancing computational cost and accuracy. mdpi.com |
| Ensemble | NpT (constant Number of particles, Pressure, Temperature) | The statistical ensemble that defines the thermodynamic conditions of the simulation. NpT is common for simulating systems under realistic laboratory conditions. elifesciences.org |
| Temperature | 300 K | The temperature of the system, typically set to approximate physiological conditions. elifesciences.org |
| Pressure | 1 atm (or 0.1 MPa) | The pressure of the system, maintained to simulate standard atmospheric conditions. elifesciences.org |
| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | The total time duration of the simulation. Longer simulations are required to observe slower conformational changes. readthedocs.io |
Quantum Chemical Calculations on Lysylglycine Reactivity and Energetics
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure, stability, and chemical reactivity of molecules. frontiersin.orgwikipedia.orgunusa.ac.id These methods solve approximations of the Schrödinger equation to determine the electron density and energy of a molecule, providing fundamental insights into its behavior. wikipedia.orgunusa.ac.id
For lysylglycine, quantum chemical calculations can predict a variety of properties. The distribution of electron density, often visualized as a Molecular Electrostatic Potential (MEP) map, can identify the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), thus predicting sites susceptible to chemical attack. taylorfrancis.commdpi.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical descriptors of reactivity. mdpi.com A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. researchgate.net
A specific study on protonated lysylglycine (KG) utilized DFT calculations to investigate its fragmentation pathways and validate the 'mobile proton' model. researchgate.net Such studies are crucial for interpreting mass spectrometry data and understanding the intrinsic chemical properties of the peptide. Computational studies on similar small peptides have also used DFT to calculate thermochemical properties like gas-phase basicity and acidity with high accuracy. cambridgemedchemconsulting.com
The following table summarizes key parameters that are typically determined through quantum chemical calculations to describe the reactivity and energetics of a molecule like lysylglycine.
| Parameter | Method of Calculation | Significance |
|---|---|---|
| HOMO Energy | DFT, Ab initio methods | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. mdpi.com |
| LUMO Energy | DFT, Ab initio methods | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. mdpi.com |
| HOMO-LUMO Gap | Difference between LUMO and HOMO energies | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. mdpi.comresearchgate.net |
| Ionization Potential | DFT (Koopmans' theorem) | The energy required to remove an electron from the molecule. |
| Electron Affinity | DFT (Koopmans' theorem) | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | Calculated from HOMO and LUMO energies | Measures the ability of a molecule to attract electrons. taylorfrancis.com |
| Chemical Hardness (η) | Calculated from HOMO and LUMO energies | Measures the resistance to a change in electron distribution. |
In Silico Prediction of Lysylglycine Metabolic and Interaction Networks
In silico tools for metabolism prediction are vital in drug discovery and toxicology for forecasting the metabolic fate of chemical compounds. lhasalimited.orgnih.gov These computational approaches can predict the products of Phase I (functionalization) and Phase II (conjugation) metabolism, helping to identify potential metabolites without the need for initial experimental work. optibrium.com Software platforms like BioTransformer, Meteor Nexus, and SMARTCyp use a combination of knowledge-based rules and machine learning algorithms to predict metabolic transformations. digitellinc.comnih.gov
For lysylglycine, a dipeptide, the primary metabolic pathway would be hydrolysis of the peptide bond, catalyzed by peptidases, to yield its constituent amino acids: lysine (B10760008) and glycine. Subsequent metabolism would then follow the well-established pathways for these individual amino acids. In silico metabolic network reconstruction is a broader approach that aims to build a comprehensive map of all possible biochemical reactions an organism can perform based on its genomic data. wikipedia.orgucsd.edunih.gov By placing lysylglycine within such a network, one could predict its interactions with various enzymes and pathways. For example, tools like MetaboAnalyst can be used for pathway analysis based on identified metabolites, connecting them to broader metabolic systems such as amino acid metabolism. nih.gov While a specific metabolic network reconstruction focused solely on lysylglycine is not available, the methodologies exist to predict its breakdown and the integration of its components into central metabolism. cambridgemedchemconsulting.com
The following table lists some common software tools used for the in silico prediction of metabolism and their primary functions.
| Prediction Tool | Prediction Type | Key Features |
|---|---|---|
| BioTransformer | Phase I & II, Endogenous, Microbial | Predicts metabolic by-products and the enzymes involved; open-source and available as a web server. digitellinc.com |
| Meteor Nexus | Phase I & II | Helps in structure elucidation of metabolites with detailed supporting evidence for predicted biotransformations. lhasalimited.org |
| SMARTCyp | Cytochrome P450 (CYP) Metabolism | Predicts which sites in a molecule are most likely to be metabolized by CYP enzymes based on reactivity. |
| XenoSite | Cytochrome P450 (CYP) Metabolism | Uses a machine learning model to predict sites of metabolism for various CYP isoforms. |
| MetaboAnalyst | Metabolic Pathway Analysis | Integrates metabolite data into known metabolic pathways to identify significantly impacted pathways. nih.gov |
Ligand-Protein Docking Studies Involving Lysylglycine as a Substrate or Ligand
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). researchgate.net This method is extensively used to understand the molecular basis of protein-ligand interactions and for virtual screening in drug discovery. mdpi.commdpi.com The process involves a search algorithm, which generates various binding poses of the ligand in the protein's active site, and a scoring function, which estimates the binding affinity for each pose. mdpi.com
For lysylglycine, potential protein targets for docking studies include peptidases that cleave dipeptides, peptide transporters that move small peptides across cell membranes, and certain metalloenzymes. mdpi.comfrontiersin.orgmdpi.com For example, Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that cleaves dipeptides with proline or alanine (B10760859) at the penultimate position, but understanding its interaction with other dipeptides like lysylglycine could be valuable. mdpi.comresearchgate.net Peptide transporters such as PepT1 and PepT2 are responsible for the uptake of di- and tripeptides and are known for their broad substrate promiscuity. elifesciences.orgfrontiersin.org Docking lysylglycine into the binding sites of these transporters could elucidate the key interactions responsible for its recognition and transport. nih.govmdpi.com Additionally, since many peptidases are zinc metalloenzymes, docking lysylglycine into their active sites would require specialized force fields that can accurately model the coordination between the ligand and the zinc ion. readthedocs.iomdpi.comnih.gov
While specific docking studies featuring lysylglycine are not widely reported, the table below lists potential protein targets and key residues within their binding sites that would likely interact with a dipeptide substrate, based on studies with similar ligands.
| Potential Protein Target | Protein Class | Key Interacting Residues (from related studies) | Potential Interaction with Lysylglycine |
|---|---|---|---|
| Dipeptidyl Peptidase-4 (DPP-4) | Serine Peptidase | SER630, TYR547, GLN205, GLN206 | Hydrolysis of the peptide bond; interaction with the catalytic serine and stabilization by surrounding residues. researchgate.netnih.gov |
| Peptide Transporter 1 (PepT1) | Transporter (SLC15A1) | Conserved tyrosine, lysine, and glutamate (B1630785) residues in the binding pocket. | Transport across cell membranes; interactions involving the charged amino and carboxyl termini and the peptide backbone. elifesciences.orgfrontiersin.org |
| Leucine Aminopeptidase | Zinc Metalloenzyme | Two Zn(II) ions in the active site, coordinated by Asp, Glu, and Lys residues. | Catalytic hydrolysis; coordination of the carbonyl oxygen or amino group to the zinc ions. mdpi.com |
| Peptide/Histidine Transporter 1 (PHT1) | Transporter (SLC15A4) | W332, Y335, F492, S496 | Transport across lysosomal membranes; interactions with the peptide side chains. |
Synthetic Biology and Biochemical Engineering Approaches to Lysylglycine
Enzymatic Production Strategies for Lysylglycine and its Analogs
The direct enzymatic synthesis of dipeptides from unprotected amino acids represents a green and efficient alternative to traditional chemical methods. nih.gov Two primary classes of enzymes are utilized for this purpose: L-amino acid ligases and proteases.
L-Amino Acid Ligases (Lals)
L-amino acid ligases (Lals), which belong to the ATP-grasp superfamily of enzymes, catalyze the formation of a peptide bond between two free L-amino acids in an ATP-dependent reaction. nih.govsci-hub.se This process is unidirectional and avoids the need for substrate protection, making it a highly promising tool for industrial dipeptide production. sci-hub.se The first Lal to be identified was YwfE (also known as BacD) from Bacillus subtilis, which is involved in the biosynthesis of the antibiotic bacilysin. sci-hub.seasm.orgmdpi.com
The substrate specificity of Lals varies significantly depending on their source. For instance, YwfE from B. subtilis exhibits broad substrate specificity, able to synthesize 44 different dipeptides, but it does not accept highly charged amino acids like lysine (B10760008) as the N-terminal residue. asm.org Conversely, the Lal PSPPH_4299 from Pseudomonas syringae pv. phaseolicola 1448A can synthesize dipeptides containing basic amino acids, a capability that YwfE lacks. tandfonline.com Another Lal, TabS from P. syringae, demonstrates exceptionally broad substrate specificity, having been shown to catalyze the formation of 136 different dipeptide combinations from 21 amino acids, suggesting its potential for Lys-Gly synthesis. nih.gov RizA, from Bacillus subtilis NBRC3134, shows a high specificity for arginine at the N-terminus but is more relaxed for the C-terminal amino acid. mdpi.comtandfonline.com The characteristics of these enzymes highlight the importance of screening Lals from diverse microbial sources to find catalysts suitable for specific dipeptide products like Lysylglycine.
Table 1: Substrate Specificity of Selected L-Amino Acid Ligases (Lals) Relevant to Lysylglycine Synthesis
| Enzyme | Source Organism | N-Terminal Preference | C-Terminal Preference | Relevance for this compound Synthesis |
|---|---|---|---|---|
| YwfE (BacD) | Bacillus subtilis | Prefers non-bulky, neutral amino acids (e.g., Ala, Ser, Gly). asm.org | Prefers bulky, neutral amino acids (e.g., Phe, Met). asm.org | Unlikely to accept Lysine at the N-terminus. asm.org |
| PSPPH_4299 | Pseudomonas syringae | Accepts basic amino acids (e.g., Lys, Arg). tandfonline.com | Broad specificity. tandfonline.com | High potential for synthesizing this compound. |
| TabS | Pseudomonas syringae | Very broad specificity. nih.gov | Very broad specificity. nih.gov | High potential due to its wide substrate range. |
| RizA | Bacillus subtilis | Highly specific for Arginine. mdpi.comtandfonline.com | Relaxed specificity. mdpi.comtandfonline.com | Wild-type is unsuitable, but a potential target for engineering. |
Proteases
Proteases, which normally catalyze the hydrolysis of peptide bonds, can be used to synthesize peptides under specific, kinetically or thermodynamically controlled conditions. sci-hub.serpi.edu This "reversed proteolysis" is often conducted in low-water organic media or biphasic systems to shift the reaction equilibrium toward synthesis. mst.edumdpi.com Enzymes like papain, thermolysin, and α-chymotrypsin have been successfully employed for peptide synthesis. sci-hub.semdpi.com
Papain has been shown to effectively catalyze the synthesis of oligolysine from lysine esters in low-water organic systems, achieving yields of up to 92%. mst.edu α-Chymotrypsin was used to produce N-acetyl-L-phenylalanyl-L-lysine with yields reaching 75% by optimizing pH and substrate concentrations. tandfonline.com Thermolysin, however, shows a strong preference for hydrophobic amino acids at the carbonyl-group donor site, making it a less likely candidate for this compound synthesis, where the donor is the more hydrophilic lysine. nih.govnih.gov The use of proteases requires careful control of reaction conditions to maximize synthesis and minimize the secondary hydrolysis of the product. tandfonline.com
Microbial Fermentation Systems for Enhanced Lysylglycine Biosynthesis
The production of dipeptides via microbial fermentation integrates the synthesis of precursor amino acids and the final ligation step within a single, engineered microorganism, often referred to as a whole-cell biocatalyst. taylorfrancis.comnih.govrsc.org This approach can be more cost-effective than purely enzymatic methods by utilizing inexpensive feedstocks like glucose and by providing cofactors like ATP through the host's metabolism. mdpi.comrsc.org Escherichia coli is a common host for this type of metabolic engineering due to its well-understood genetics and rapid growth. embopress.orgnih.gov
A successful strategy for producing a target dipeptide like this compound in E. coli involves several key metabolic engineering steps:
Overproduction of Precursor Amino Acids: The host strain must be engineered to overproduce both L-lysine and L-glycine. For L-lysine, this typically involves deleting genes for competing pathways and feedback-resistant enzymes in its biosynthetic pathway. embopress.orgnih.gov For example, deleting the lysA gene (diaminopimelate decarboxylase) can block lysine degradation, while overexpressing a feedback-resistant version of the dapA gene (dihydrodipicolinate synthase) can increase the metabolic flux towards lysine. rpi.edu
Expression of a Suitable Ligase: A gene encoding an L-amino acid ligase with activity towards lysine and glycine (B1666218) must be introduced and overexpressed in the host strain. Based on known specificities, the Lal from Pseudomonas syringae (PSPPH_4299) would be a prime candidate for this compound synthesis. tandfonline.com
Elimination of Dipeptide Degradation: Endogenous peptidases within the host cell can degrade the newly synthesized dipeptide, reducing the final yield. Knocking out key peptidase genes (e.g., pepA, pepD, pepN) is a crucial step to allow for the accumulation of the product. mdpi.com
Optimization of Fermentation Conditions: Process parameters such as medium composition, pH, temperature, and aeration must be optimized to support high-density cell growth and maximize the production titer. nih.govmdpi.com Fed-batch cultivation is often employed to achieve high product concentrations. embopress.orgnih.gov
This systems metabolic engineering approach has been successfully used to produce other dipeptides, such as L-alanyl-L-glutamine (Ala-Gln), and serves as a blueprint for developing an efficient this compound producing strain. mdpi.comembopress.org
Table 2: Conceptual Metabolic Engineering Strategy for Lysylglycine Production in E. coli
| Genetic Modification Target | Purpose | Rationale / Example |
|---|---|---|
| L-Lysine Pathway | Enhance L-lysine precursor supply. | Overexpress feedback-resistant dapA; delete lysA to block degradation. rpi.edunih.gov |
| L-Glycine Pathway | Enhance L-glycine precursor supply. | Overexpress genes in the glycine synthesis pathway (e.g., glyA). |
| Dipeptide Synthesis | Catalyze the formation of this compound. | Introduce and overexpress a suitable L-amino acid ligase gene (e.g., PSPPH_4299 from P. syringae). tandfonline.com |
| Dipeptide Degradation | Prevent product loss. | Knock out endogenous peptidase genes such as pepD, pepA, pepN. mdpi.com |
| Transport | Facilitate product export and prevent feedback inhibition. | Overexpress amino acid/dipeptide exporter genes (e.g., rhtA). embopress.org |
Rational Design and Engineering of Lysylglycine-Modifying Enzymes
While screening for naturally occurring enzymes is a primary strategy, their catalytic efficiency or substrate specificity may not be optimal for industrial applications. mdpi.com Protein engineering, through rational design or directed evolution, provides powerful tools to tailor enzymes for specific purposes, such as enhancing the synthesis of Lysylglycine. mdpi.comneb.com Rational design involves using knowledge of an enzyme's structure and function to predict and introduce specific mutations that will confer desired properties. neb.com
L-amino acid ligases are excellent targets for rational design. By analyzing the crystal structure of an Lal and identifying the amino acid residues that form the substrate-binding pocket, researchers can perform site-directed mutagenesis to alter the enzyme's preferences. mdpi.com A compelling example of this approach is the engineering of RizA, an L-amino acid ligase from B. subtilis that naturally prefers arginine as its N-terminal substrate. uni-hannover.demdpi.com Although the wild-type enzyme is not ideal for this compound synthesis, the principles of its engineering are directly applicable.
In a study on RizA, researchers identified eight amino acid residues within the N-terminal and C-terminal binding pockets. mdpi.com They created 21 different variants by site-directed mutagenesis and tested their ability to synthesize various arginine-containing dipeptides. uni-hannover.demdpi.comresearcher.life The results showed that specific mutations could significantly improve product yields. For example, the S156A mutation (replacing serine at position 156 with alanine) resulted in a 270% increase in the production of Arg-Phe. uni-hannover.demdpi.com Another mutation, T81F (threonine to phenylalanine), increased the yield of Arg-Ser from 33% to 47%. uni-hannover.demdpi.com
This strategy could be directly applied to engineer an enzyme for efficient Lysylglycine synthesis. An Lal that has some affinity for lysine, such as PSPPH_4299, or one with a well-understood structure like RizA or YwfE, could be selected as a template. asm.orgtandfonline.commdpi.com By analyzing its binding pocket and making targeted mutations, it would be possible to enhance its specificity and catalytic efficiency for L-lysine as the N-terminal substrate and L-glycine as the C-terminal substrate, leading to a highly effective biocatalyst for industrial this compound production.
Table 3: Example of Rational Design of an L-Amino Acid Ligase (RizA) for Enhanced Dipeptide Synthesis
| Original Residue | Mutant Residue | Target Dipeptide | Effect on Yield (Wild Type vs. Mutant) | Reference |
|---|---|---|---|---|
| Threonine 81 | Phenylalanine (T81F) | Arg-Ser | 33% → 47% | uni-hannover.demdpi.com |
| Serine 84 | Phenylalanine (S84F) | Arg-Asp | 7% → 17% | uni-hannover.demdpi.com |
| Serine 156 | Alanine (B10760859) (S156A) | Arg-Phe | 11% → 40% | uni-hannover.demdpi.com |
| Aspartic Acid 376 | Glutamic Acid (D376E) | Arg-Phe | 11% → 26% | uni-hannover.demdpi.com |
(Data from a study on Arginine-containing dipeptides illustrates the potential of engineering for specific dipeptide synthesis)
Future Directions and Emerging Research Avenues in Lysylglycine Studies
Integration of Multi-Omics Data for Comprehensive Lysylglycine Profiling
A comprehensive understanding of the role of lysylglycine in biological systems requires a holistic approach that moves beyond single-level analysis. The integration of various "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy for creating a detailed profile of lysylglycine's lifecycle and impact. nih.gov By combining these datasets, researchers can bridge the gap from genotype to phenotype, elucidating how genetic information translates into the functional presence of this dipeptide. nih.gov
Multi-omics approaches can unravel the complex regulatory networks that govern lysylglycine concentrations. For instance, integrated analysis of transcriptomic and metabolomic data can identify correlations between the expression of specific genes and the abundance of lysylglycine and related metabolites. mdpi.com Studies have already demonstrated the power of combining omics to understand amino acid metabolism in various organisms. mdpi.comnih.gov Applying this to lysylglycine could reveal how its levels are influenced by cellular states, environmental stimuli, or disease. For example, integrating proteomics with metabolomics could identify proteins whose expression levels correlate with lysylglycine concentrations, suggesting their involvement in its synthesis, degradation, or transport. nih.gov This system-level perspective is crucial for understanding how the flow of biological information across different molecular layers contributes to the physiological and pathological roles of dipeptides. nih.gov
Table 1: Key Omics Technologies for Lysylglycine Profiling
| Omics Field | Data Generated | Potential Insights for Lysylglycine Research |
|---|---|---|
| Genomics | DNA sequences, genetic variations (SNPs, CNVs) | Identification of genes potentially involved in lysylglycine metabolism and their inherited variations. |
| Transcriptomics | RNA transcripts (mRNA, miRNA) | Quantification of gene expression related to lysylglycine synthesis, transport, and degradation under various conditions. mdpi.com |
| Proteomics | Protein abundance, modifications, and interactions | Direct identification and quantification of enzymes and transporters responsible for lysylglycine turnover. frontlinegenomics.com |
| Metabolomics | Small molecule profiles, including dipeptides | Direct measurement of lysylglycine and related precursor/degradation product concentrations in tissues and fluids. nih.gov |
Elucidation of Novel Biosynthetic Pathways and Enzymes Involving Lysylglycine
The precise biochemical routes that lead to the synthesis of lysylglycine are not fully mapped out. While the general principles of peptide bond formation are understood, the specific enzymes and pathways dedicated to dipeptides like lysylglycine remain an area of active investigation. Future research will likely focus on identifying and characterizing the enzymes responsible for its creation.
One potential avenue of synthesis involves the reverse action of peptidases or the specific action of undiscovered peptide synthetases. Research into the enzyme ε-lysine acylase, which is known to hydrolyze ε-N-acetyl-L-lysine, has utilized synthetically created ε-N-acetyl-L-lysylglycine as a substrate. cdnsciencepub.comcdnsciencepub.com This suggests that enzymes within this class could play a role in either the synthesis or degradation of modified forms of lysylglycine. The biosynthesis of its constituent amino acids, lysine (B10760008) and glycine (B1666218), is well-documented, originating from precursors like aspartate and serine, respectively. wikipedia.org The key missing link is the specific enzymatic machinery that ligates them. The search for novel biosynthetic pathways may benefit from genome mining and evolution-guided strategies, which have been successful in uncovering pathways for other bioactive compounds. nih.govastrobiology.comjst.go.jp By identifying gene clusters that are co-localized with genes for lysine or glycine metabolism, researchers may pinpoint candidate enzymes for lysylglycine synthesis.
Investigation of Lysylglycine in Cross-Kingdom Biochemical Signaling
There is a growing appreciation for the complex chemical communication that occurs between organisms from different kingdoms, such as between bacteria and their mammalian hosts. nih.gov This "cross-kingdom signaling" often involves small molecules that can modulate the physiology of one or both organisms. nih.govmdpi.com While specific roles for lysylglycine in this context are still speculative, it represents a promising area of inquiry.
Development of Advanced Methodological Innovations for Lysylglycine Analysis
Progress in understanding lysylglycine is intrinsically linked to the ability to accurately detect and quantify it in complex biological samples. The development of more sensitive and specific analytical methods is a critical future direction. Current techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) have been successfully applied to create organ-specific dipeptide profiles. mdpi.com However, there is still room for innovation.
Future methodological advancements may include:
Enhanced Isomer Separation: Developing chromatographic techniques that can more effectively separate lysylglycine from its isomer, glycyllysine, is crucial, as their biological activities may differ significantly. mdpi.com
High-Sensitivity Detection: Innovations in mass spectrometry, such as the development of novel metal tags or improved ionization techniques, could push detection limits into the attomolar range, allowing for analysis in samples with very low concentrations. scirp.org
Fluorescent and Isotope Labeling: The use of advanced labeling strategies, such as fluorescent tags (e.g., FITC, FAM) and stable isotopes (e.g., ¹³C, ¹⁵N), will be essential for tracking the metabolic fate of lysylglycine within cells and organisms in real-time. creative-peptides.com
High-Throughput Platforms: Combining capillary electrophoresis with tandem mass spectrometry offers a platform for the rapid and quantitative analysis of hundreds of dipeptides simultaneously, which could be expanded and optimized for lysylglycine studies. acs.org
These methodological innovations will not only improve the accuracy of lysylglycine measurement but also enable more sophisticated experimental designs to probe its function in living systems. nih.govresearchgate.net
Q & A
Q. What established protocols are recommended for synthesizing Lysylglycine in laboratory settings?
Methodological Answer: Lysylglycine synthesis typically employs solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Key steps include:
- Resin activation : Use Wang or Rink amide resin for C-terminal amide formation.
- Coupling cycles : Activate carboxyl groups with HBTU/HOBt and deprotect Fmoc groups with piperidine.
- Cleavage and purification : Cleave peptides using TFA/water/TIS (95:2.5:2.5), followed by HPLC purification (C18 column, gradient elution with acetonitrile/water + 0.1% TFA).
- Characterization : Validate purity (>95%) via analytical HPLC and confirm structure using ESI-MS and H/C NMR .
Q. How is Lysylglycine characterized to confirm structural integrity and purity?
Methodological Answer: Use a multi-technique approach:
- Mass spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight.
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm backbone connectivity and stereochemistry.
- Chromatography : Analytical HPLC to assess purity (>95% required for biological assays).
- Elemental analysis : For novel derivatives, validate empirical formulas .
Q. What analytical methods are suitable for quantifying Lysylglycine in complex biological matrices?
Methodological Answer:
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Optimize mobile phase (e.g., 0.1% formic acid) and column (C18) for sensitivity.
- Sample preparation : Deproteinize matrices using acetonitrile, followed by solid-phase extraction (SPE) to reduce ion suppression.
- Calibration curves : Use deuterated Lysylglycine as an internal standard to correct for matrix effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of Lysylglycine across studies?
Methodological Answer: Address discrepancies through:
- Systematic meta-analysis : Compare studies using PRISMA guidelines, focusing on variables like purity (e.g., HPLC traces), assay conditions (pH, temperature), and cell line specificity.
- Reproducibility studies : Replicate key experiments with standardized protocols.
- Structural validation : Re-analyze disputed compounds via X-ray crystallography or 2D NMR to confirm identity .
Q. What computational approaches are effective for modeling Lysylglycine’s interactions with enzymatic targets?
Methodological Answer:
- Molecular docking (AutoDock Vina, Schrödinger) : Simulate binding modes using crystal structures (e.g., PDB IDs for peptidases).
- Molecular dynamics (MD) simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.
- Quantum mechanics/molecular mechanics (QM/MM) : Analyze electronic interactions in catalytic sites. Validate predictions with mutagenesis studies .
Q. How can Lysylglycine derivatives be optimized for enhanced metabolic stability without compromising bioactivity?
Methodological Answer:
- Structure-activity relationship (SAR) studies : Introduce methyl groups or D-amino acids to reduce protease susceptibility.
- Stability assays : Incubate derivatives in human plasma (37°C, 24 hrs) and quantify remaining compound via LC-MS.
- Pharmacophore modeling : Identify critical hydrogen-bonding motifs for target engagement .
Q. What statistical frameworks are recommended for analyzing dose-response data in Lysylglycine bioactivity assays?
Methodological Answer:
- Non-linear regression (GraphPad Prism) : Fit data to sigmoidal curves (Hill equation) to calculate EC values.
- Outlier detection : Use Grubbs’ test or ROUT method (Q=1%).
- Power analysis : Ensure sample size (n ≥ 3) to detect ≥2-fold differences with 80% power .
Methodological Design & Validation
Q. What controls are essential in in vitro assays evaluating Lysylglycine’s effects on cellular pathways?
Methodological Answer:
- Negative controls : Untreated cells + vehicle (e.g., DMSO ≤0.1%).
- Positive controls : Known pathway agonists/antagonists (e.g., TGF-β for fibrosis models).
- Interference controls : Test Lysylglycine in cell-free systems to rule out assay artifacts .
Q. How should researchers validate the specificity of Lysylglycine-target interactions in biochemical assays?
Methodological Answer:
- Competitive binding assays : Use excess unlabeled Lysylglycine to confirm signal reduction.
- CRISPR/Cas9 knockout : Generate target-deficient cell lines and assess loss of activity.
- Surface plasmon resonance (SPR) : Measure binding kinetics (k, k) to rule out non-specific interactions .
Data Interpretation & Reporting
Q. What criteria should guide the inclusion of Lysylglycine data in publication-quality figures?
Methodological Answer: Follow the Beilstein Journal of Organic Chemistry guidelines:
- Figures : Include error bars (SEM/SD), n-values, and p-values. Use grayscale-friendly color palettes.
- Tables : Report mean ± SD, statistical tests used, and exact p-values (avoid "p < 0.05").
- Supplementary data : Provide raw HPLC traces, NMR spectra, and computational input files .
Q. How can researchers address potential biases in Lysylglycine’s pharmacokinetic studies using preclinical models?
Methodological Answer:
- Blinding : Assign animal groups randomly and blind analysts to treatment conditions.
- Cross-validation : Compare results across species (e.g., murine vs. primate models).
- Ethical reporting : Adhere to ARRIVE 2.0 guidelines for animal studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
